Boron phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

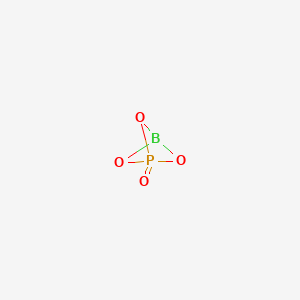

2,4,5-trioxa-1λ5-phospha-3-borabicyclo[1.1.1]pentane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO4P/c2-6-3-1(4-6)5-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVCQBPDVHFKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12OP(=O)(O1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BPO4, BO4P | |

| Record name | boron(III) orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron(III)_orthophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872553 | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13308-51-5 | |

| Record name | Boron phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13308-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Boron Phosphate Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of boron phosphate (B84403) (BPO₄), a versatile inorganic compound with applications ranging from catalysis to materials science. This document outlines the key crystalline forms, detailed experimental protocols for their synthesis and characterization, and presents critical crystallographic data in a structured format for ease of comparison.

Introduction to Boron Phosphate Polymorphism

This compound is known to exist in at least two main crystalline forms, with the ambient pressure form being isomorphous with β-cristobalite and a high-pressure form isomorphous with α-quartz.[1][2] The structure of this compound consists of a three-dimensional network of alternating, vertex-sharing [BO₄] and [PO₄] tetrahedra.[3][4] This arrangement is crucial to its physical and chemical properties.

Crystallographic Data of this compound Polymorphs

The following tables summarize the key crystallographic data for the two primary polymorphs of this compound. This data is essential for phase identification and for understanding the structure-property relationships of the material.

Table 1: Crystallographic Data for the β-Cristobalite Isomorph of this compound

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [5] |

| Space Group | I̅4 (No. 82) | [3][5] |

| Lattice Parameters | a = 4.34 Å, c = 6.65 Å | [5] |

| Unit Cell Volume | 125.55 ų | [5] |

| Density | 2.80 g/cm³ | [5] |

| B-O Bond Length | 1.46 Å | [5] |

| P-O Bond Length | 1.53 Å | [5] |

Table 2: Crystallographic Data for the α-Quartz Isomorph of this compound (High-Pressure Form)

| Parameter | Value | Reference |

| Crystal System | Trigonal | [6] |

| Space Group | P3₁21 or P3₂21 | [6] |

| Average Tetrahedral Tilt Angle (δ) | 19.7° | [6] |

| Intertetrahedral Bridging Angle (θ) | Varies with pressure | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound crystals are crucial for reproducible research. The following sections provide step-by-step protocols for common experimental procedures.

Synthesis of this compound

3.1.1. Solid-State Reaction Method

This is a common and straightforward method for producing polycrystalline this compound.[2]

-

Reactant Preparation: Thoroughly mix equimolar amounts of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[1][2]

-

Initial Heating: Heat the mixture in a suitable crucible (e.g., alumina (B75360) or platinum) at a temperature range of 80 °C to 200 °C to drive off water.[2][7] This results in a white amorphous powder.[1]

-

Calcination: Increase the temperature to between 800 °C and 1200 °C and maintain for several hours (e.g., 2 hours at 1000 °C) to promote crystallization.[1][2] The resulting product is a microcrystalline powder of BPO₄.

3.1.2. Hydrothermal Synthesis

Hydrothermal methods can yield well-formed single crystals.[3]

-

Precursor Preparation: Mix equimolar amounts of boric acid and phosphoric acid in a solvent such as water, ethanol, or 2-propanol within a Teflon-lined autoclave.[4]

-

Heating: Heat the autoclave to a temperature between 140 °C and 250 °C for a period of several days (e.g., two weeks).[3] The crystal size is dependent on the temperature, with lower temperatures generally yielding larger crystals.[3]

-

Product Recovery: After cooling the autoclave to room temperature, the resulting crystals are filtered, washed with hot water, and dried.[3]

3.1.3. Chemical Vapor Transport (CVT)

This technique is suitable for growing high-purity single crystals.[4]

-

Reactant and Transport Agent: Place polycrystalline BPO₄ powder in a quartz ampoule along with a transport agent, such as phosphorus pentachloride (PCl₅).[3][4]

-

Evacuation and Sealing: Evacuate the ampoule to a high vacuum and seal it.

-

Temperature Gradient: Place the sealed ampoule in a two-zone tube furnace with a temperature gradient, for example, from 1073 K (source zone) to 973 K (growth zone).[4]

-

Crystal Growth: BPO₄ will react with the transport agent in the hot zone to form gaseous species, which then diffuse to the cooler zone and decompose to deposit single crystals of BPO₄.[3]

Crystal Structure Analysis

3.2.1. X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure of this compound.[8]

-

Sample Preparation: The synthesized BPO₄ powder is finely ground to ensure random orientation of the crystallites. For single-crystal analysis, a suitable crystal is mounted on a goniometer head.

-

Data Collection:

-

Powder XRD: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a range of 2θ angles.[9] The diffracted X-rays are detected and their intensity is recorded as a function of the 2θ angle.[10][11]

-

Single-Crystal XRD: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at different orientations.

-

-

Data Analysis:

-

Phase Identification: The experimental powder diffraction pattern is compared to standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD) to confirm the presence of BPO₄ and identify its polymorph.[8]

-

Structure Refinement: The collected diffraction data is used to refine the crystal structure using methods like Rietveld refinement for powder data.[9] This process yields precise lattice parameters, atomic positions, and other structural details.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis processes described above.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Crystal structures of α-quartz homeotypes this compound and boron arsenate: structure-property relationships | Semantic Scholar [semanticscholar.org]

- 7. This compound Formula [softschools.com]

- 8. imf.ucmerced.edu [imf.ucmerced.edu]

- 9. X-ray Diffraction (XRD) Evaluates the Quality of Phosphate Rocks [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boron Phosphate (BPO₄)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of boron phosphate (B84403) (BPO₄), a versatile inorganic compound with significant applications in catalysis, materials science, and emerging biomedical fields. We will delve into its core chemical and physical properties, detailed synthesis protocols, and its potential role in advanced therapeutic modalities.

Core Properties of Boron Phosphate

This compound (BPO₄) is a white, infusible solid that exists in both amorphous and crystalline forms.[1][2][3] Its properties are highly dependent on the method of preparation, which influences its crystallinity, surface area, and subsequent reactivity.[2][4] The molecule consists of a boron(III) cation (B³⁺) and a phosphate anion (PO₄³⁻).[2]

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | BPO₄ | [1][2][5] |

| Molar Mass | 105.78 g/mol | [2][6][7] |

| Appearance | White amorphous or crystalline powder | [2][3][5][8] |

| Density | 2.52 - 2.81 g/mL | [2][3][6][9] |

| Melting Point | Infusible; sublimes/evaporates above 1450 °C | [1][2][3][10] |

| Solubility | Amorphous form: Soluble in water. Crystalline form: Insoluble. | [2][4][9] |

| pH (1% solution) | ~2.0 | [9][11] |

Crystal Structure

The crystal structure of this compound is a three-dimensional network composed of alternating, tetrahedrally linked borate (B1201080) (BO₄) and phosphate (PO₄) groups with shared oxygen atoms.[12] Under standard conditions, the ordinary structure is isomorphous with β-cristobalite.[1][4] When subjected to high pressure, it transforms into a structure that is isomorphous with α-quartz.[1][4]

Synthesis and Experimental Protocols

The most prevalent method for synthesizing this compound involves the reaction of boric acid and phosphoric acid.[1] The resulting product's characteristics, such as crystallinity and solubility, are dictated by the reaction temperature and duration.[4][13]

Experimental Protocol: Synthesis from Boric Acid and Phosphoric Acid

This protocol describes a common method for preparing this compound, adaptable for producing both amorphous and crystalline forms.

Objective: To synthesize this compound (BPO₄) via the thermal reaction of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).

Materials:

-

Boric Acid (H₃BO₃), analytical grade

-

Orthophosphoric Acid (H₃PO₄), 85%

-

High-purity water

-

Beakers, stirring rods

-

Drying oven

-

High-temperature furnace (capable of reaching 1200 °C)

-

Mortar and pestle

Methodology:

-

Reactant Preparation: Prepare equimolar amounts of boric acid and phosphoric acid. The primary reaction is: H₃BO₃ + H₃PO₄ → BPO₄ + 3H₂O.[1]

-

Mixing: The reactants are thoroughly mixed in a suitable vessel. The synthesis can begin even at room temperature, though it is a gradual process.[4]

-

Thermal Treatment: The mixture is heated over a wide temperature range, typically from 80 °C to 1200 °C, to drive the reaction and control the final product's properties.[1][3]

-

For Amorphous BPO₄: Heat the mixture at a relatively low temperature (e.g., 80-150 °C) until a white, amorphous powder is formed.[1][4] This form is generally soluble in water.[4]

-

For Crystalline BPO₄: The amorphous powder is subsequently calcined at a higher temperature. Heating at approximately 1000 °C for at least 2 hours converts the amorphous solid into a microcrystalline, water-insoluble product.[1][3][4]

-

-

Product Recovery and Characterization: After cooling, the resulting solid is ground into a fine powder. Characterization can be performed using techniques such as X-ray diffraction (XRD) to confirm crystallinity and Infrared (IR) spectroscopy to verify the formation of B-O-P bonds.[4]

Alternative Synthesis Routes: Other reported synthesis methods include:

-

Reaction of triethyl phosphate with boron trichloride.[1][4]

-

High-temperature solid-phase reaction using ammonium (B1175870) phosphates and boric acid.[14]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for this compound synthesis.

Applications in Research and Drug Development

This compound's unique properties make it a valuable compound in several advanced applications.

Catalysis BPO₄ is widely used as a solid acid catalyst in a variety of organic synthesis reactions, including dehydration, isomerization, and amination.[2][8][9] Its catalytic activity is attributed to the presence of acidic groups on its surface.[2][15] The surface area and, consequently, the number of active sites can be maximized by controlled thermal treatment during synthesis.[15][16]

Materials Science Due to its high thermal stability, BPO₄ is a component in the manufacture of specialty glasses, ceramics, and flame-retardant materials.[5][9][10] It can act as a flux in silica-based porcelain and as a low-cost, low-toxicity alternative to traditional flame retardants.[8][9][10]

Drug Development: Boron Neutron Capture Therapy (BNCT) A highly promising application of this compound is in the field of oncology, specifically as a boron delivery agent for Boron Neutron Capture Therapy (BNCT).[17] BNCT is a targeted radiotherapy that relies on the selective accumulation of a stable boron isotope (¹⁰B) in tumor cells.[17][18]

-

Mechanism: Upon irradiation with low-energy thermal neutrons, the ¹⁰B atoms capture neutrons and undergo a nuclear fission reaction, producing high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. These particles have a very short path length (approximately one cell diameter), allowing for the precise destruction of cancer cells while sparing adjacent healthy tissue.[17][19]

-

BPO₄ Nanoparticles: The effectiveness of BNCT is limited by the efficient and selective delivery of boron to tumors.[17] Research has focused on developing this compound nanoparticles (NPs) as a novel drug delivery system for this purpose.[17] Studies have shown that BPO₄ NPs can be functionalized, for instance with folic acid, to enhance their uptake by tumor cells and improve biocompatibility.[17] This approach represents a significant area of research for developing next-generation BNCT agents.[17][18]

Safety and Handling

This compound is considered an irritant to the skin, eyes, and respiratory system.[2][5] It is harmful if swallowed.[7] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and lab coats), should be employed when handling the compound. It is not flammable and does not react hazardously with other common chemical compounds.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula [softschools.com]

- 3. Mintchem this compound(BPO4) Suppliers, Exporters | HEAVEN [m.heavenmaterials.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. canyoncomponents.com [canyoncomponents.com]

- 6. This compound [stenutz.eu]

- 7. This compound (B(PO4)) | BO4P | CID 83329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Inorganic Compound for Advanced Applications [prochemonline.com]

- 9. This compound | 13308-51-5 [chemicalbook.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. This compound - CAMEO [cameo.mfa.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN100340485C - this compound preparation method - Google Patents [patents.google.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Biocompatibility of functionalized this compound (BPO4) nanoparticles for boron neutron capture therapy (BNCT) application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Boron Phosphate from Boric Acid and Phosphoric Acid for Researchers and Drug Development Professionals

An overview of the synthesis of boron phosphate (B84403) (BPO₄) from boric acid (H₃BO₃) and phosphoric acid (H₃PO₄), this guide details the experimental protocols, explores the influence of temperature on the final product's characteristics, and delves into its emerging applications in the pharmaceutical sector, particularly in Boron Neutron Capture Therapy (BNCT).

Introduction

Boron phosphate (BPO₄) is an inorganic compound that has garnered significant interest due to its versatile properties, including high thermal stability, catalytic activity, and unique structural characteristics. The most common and straightforward method for its synthesis involves the reaction of boric acid and phosphoric acid.[1] This process is adaptable, allowing for the production of BPO₄ with varying degrees of crystallinity and physical properties by controlling the reaction conditions, primarily the temperature. These tunable characteristics make this compound a promising material for a range of applications, from catalysis to advanced drug delivery systems. For drug development professionals, the potential of this compound nanoparticles as carriers for boron in BNCT presents an exciting frontier in cancer therapy.

Synthesis of this compound: A Solid-State Reaction

The synthesis of this compound from boric acid and phosphoric acid is typically carried out as a solid-state reaction at elevated temperatures. The fundamental chemical equation for this condensation reaction is:

H₃BO₃ + H₃PO₄ → BPO₄ + 3H₂O[1]

An equimolar mixture of boric acid and phosphoric acid is the standard starting point for this synthesis.[2] The reaction can proceed over a wide temperature range, from as low as 25°C to as high as 1200°C, with the temperature playing a crucial role in the final product's properties.[2][3]

Influence of Temperature on Product Characteristics

The calcination temperature is the most critical parameter influencing the physical and chemical properties of the synthesized this compound. Lower temperatures generally yield amorphous, hygroscopic powders, while higher temperatures lead to the formation of a non-hygroscopic, crystalline material with decreased solubility.[3]

Table 1: Effect of Synthesis Temperature on the Properties of this compound

| Synthesis Temperature (°C) | Heating Time | Physical Appearance | Crystallinity | Hygroscopicity | Solubility |

|---|---|---|---|---|---|

| 25 - 300 | 1 - 24 h | White powder, tends to clump | Amorphous | Hygroscopic | Partially soluble in water |

| 500 - 1000 | 1 - 24 h | Free-flowing white powder | Crystalline | Non-hygroscopic | Insoluble in water |

| > 1000 | 2 h | Microcrystalline product | Highly Crystalline | Non-hygroscopic | Insoluble in water |

This table summarizes qualitative data gathered from multiple sources.[3][4]

A study by Kmecl and Bukovec provides quantitative insight into the weight loss during the synthesis process at various temperatures, which corresponds to the dehydration of the reactants to form this compound.

Table 2: Conditions of Preparation and Weight Loss During the Synthesis of this compound

| Sample No. | Temperature (°C) | Heating Time (h) | Heating Apparatus | Weight Loss (%) |

|---|---|---|---|---|

| 1 | 25 | - | - | - |

| 2 | 80 | 24 | Dryer | 19.4 |

| 3 | 120 | 24 | Dryer | 29.8 |

| 4 | 300 | 24 | Furnace | 33.2 |

| 5a | 600 | 24 | Furnace | 33.6 |

| 5b | 600 | 48 | Furnace | 33.7 |

| 6 | 800 | 24 | Furnace | 33.9 |

| 7 | 1000 | 24 | Furnace | 34.0 |

| 8 | 1200 | 24 | Furnace | 34.1 |

Data sourced from Kmecl and Bukovec.[2]

The gradual increase in weight loss with temperature indicates a more complete reaction and formation of BPO₄. The crystallinity of the product also increases with higher synthesis temperatures, as confirmed by X-ray diffraction (XRD) analysis, which shows sharper and more defined diffraction peaks.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of Amorphous this compound

Objective: To synthesize amorphous this compound.

Materials:

-

Boric acid (H₃BO₃), analytical grade

-

Phosphoric acid (H₃PO₄), 85% aqueous solution, analytical grade

-

Beaker

-

Drying oven

Procedure:

-

Weigh equimolar amounts of boric acid and phosphoric acid.

-

Mix the reactants thoroughly in a beaker to form a paste.

-

Place the beaker in a drying oven preheated to a temperature between 80°C and 120°C.

-

Heat the mixture for 24 hours.

-

After 24 hours, turn off the oven and allow the product to cool to room temperature.

-

The resulting product is a white, amorphous powder.

Synthesis of Crystalline this compound

Objective: To synthesize crystalline this compound.

Materials:

-

Boric acid (H₃BO₃), analytical grade

-

Phosphoric acid (H₃PO₄), 85% aqueous solution, analytical grade

-

Crucible (e.g., alumina)

-

Muffle furnace

Procedure:

-

Prepare an equimolar mixture of boric acid and phosphoric acid as described in section 3.1.

-

Transfer the mixture to a crucible.

-

Place the crucible in a muffle furnace.

-

Ramp the temperature to the desired calcination temperature (e.g., 500°C, 800°C, or 1000°C) at a controlled rate.

-

Hold the temperature for a specified duration, typically between 1 and 24 hours.[3] For a highly microcrystalline product, heating at approximately 1000°C for 2 hours is recommended.[1]

-

After the heating period, turn off the furnace and allow the crucible to cool down to room temperature slowly.

-

The final product is a white, crystalline powder.

Characterization Techniques

X-ray Diffraction (XRD): XRD is used to determine the crystallinity of the synthesized this compound. Amorphous samples will show broad, diffuse peaks, while crystalline samples will exhibit sharp, well-defined peaks. The increasing sharpness and number of diffraction lines with higher synthesis temperatures indicate a gradual increase in crystallinity.[2]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the formation of B-O-P bonds and the disappearance of O-H bonds from the starting materials. The absence of characteristic bands for boric acid (around 1470 and 790 cm⁻¹) in the final product's spectrum indicates the completion of the reaction.[2] The splitting of absorption bands for O-B-O and O-P-O groups at higher synthesis temperatures is indicative of the crystallization of the amorphous this compound into a three-dimensional network.[2]

Visualization of the Synthesis Workflow

The general workflow for the synthesis of this compound from boric acid and phosphoric acid can be visualized as follows:

Applications in Drug Development: Boron Neutron Capture Therapy (BNCT)

While this compound itself is not a therapeutic agent, its nanoparticle form has emerged as a promising vehicle for delivering boron to tumor cells for Boron Neutron Capture Therapy (BNCT).[5] BNCT is a targeted radiation therapy that utilizes the nuclear capture reaction of non-radioactive boron-10 (B1234237) (¹⁰B) with low-energy thermal neutrons to produce high-energy alpha particles and lithium-7 (B1249544) nuclei, which selectively destroy cancer cells. A critical requirement for successful BNCT is the selective delivery of a sufficient concentration of ¹⁰B to the tumor.[6]

Functionalized this compound nanoparticles can serve as effective boron delivery agents. Their biocompatibility and the ability to be surface-modified allow for targeted delivery to cancer cells, potentially overcoming some of the limitations of currently used boron delivery agents.

Experimental Protocol for Biocompatibility Assessment

Objective: To assess the in vitro cytotoxicity of this compound nanoparticles.

Materials:

-

Synthesized this compound nanoparticles

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Cell culture medium and supplements

-

MTT assay kit

-

96-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Culture the cancer cells in appropriate medium until they reach the desired confluence.

-

Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Prepare a series of dilutions of the this compound nanoparticles in the cell culture medium.

-

Remove the old medium from the wells and add the nanoparticle suspensions at different concentrations.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, perform an MTT assay to determine cell viability. This involves adding the MTT reagent to each well and incubating for a few hours, followed by the addition of a solubilizing agent.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

This protocol provides a fundamental assessment of the nanoparticles' toxicity. Further in vivo studies are necessary to evaluate their biodistribution, tumor-targeting efficacy, and therapeutic potential in a living organism.

Logical Workflow for BPO₄ Nanoparticle Application in BNCT

The pathway from synthesis to potential clinical application of this compound nanoparticles in BNCT involves several key stages.

Conclusion

The synthesis of this compound from boric acid and phosphoric acid offers a versatile and controllable method to produce a material with tunable properties. The straightforward nature of the synthesis, coupled with the ability to control crystallinity and other physical characteristics through temperature adjustments, makes it an attractive process for various scientific and industrial applications. For researchers in drug development, the emergence of this compound nanoparticles as a potential delivery vehicle for BNCT opens up new avenues for creating more effective and targeted cancer therapies. Further research into the functionalization of these nanoparticles and comprehensive in vivo studies will be crucial in realizing their full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. researchgate.net [researchgate.net]

- 4. Formulation, synthesis and characterization of this compound (BPO4) compounds as raw materials to develop slow‐release boron fertilizers [agris.fao.org]

- 5. Boron Vehiculating Nanosystems for Neutron Capture Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron delivery agents for neutron capture therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Boron Phosphate (BPO₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron phosphate (B84403) (BPO₄) is an inorganic compound of significant interest across various scientific disciplines due to its unique structural characteristics, thermal stability, and catalytic activity. It exists as a white solid, and its properties can be tailored by the synthesis method, which influences its crystallinity.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of BPO₄, detailed experimental protocols for its characterization, and visualizations of its synthesis and application in a therapeutic context. While traditionally used in materials science and catalysis, recent research into BPO₄ nanoparticles for Boron Neutron Capture Therapy (BNCT) has highlighted its potential relevance to the field of drug development.[1]

Physical and Chemical Properties of Boron Phosphate (BPO₄)

The physical and chemical properties of this compound are summarized in the tables below. It is noteworthy that some properties, such as density and solubility, can vary depending on whether the material is in its amorphous or crystalline form.

Table 1: Physical Properties of this compound (BPO₄)

| Property | Value | Notes |

| Appearance | White amorphous or crystalline powder/solid[2][3] | The degree of crystallinity depends on the synthesis temperature.[4] |

| Crystal System | Tetragonal (I-4 space group), Trigonal (P3_121 space group)[5] | The tetragonal form is isostructural with β-cristobalite. |

| Density | 2.52 - 2.81 g/cm³[2][3] | The calculated density for the tetragonal structure is approximately 2.80 g/cm³.[5] |

| Melting Point | Infusible; sublimes above 1450 °C[2][4] | Does not exhibit a distinct melting point at atmospheric pressure. |

| Hardness | 6.5 Mohs[6] | |

| Refractive Index | nₒ = 1.594, nₑ = 1.588 (at 760 nm)[7][8] | BPO₄ is a negative uniaxial optical crystal.[6] |

| Coefficient of Thermal Expansion (CTE) | 90 x 10⁻⁷ cm/cm/°C (25-1000 °C)[9] | Exhibits strong anisotropic thermal expansion.[10] |

Table 2: Chemical Properties and Solubility of this compound (BPO₄)

| Property | Description |

| Molecular Formula | BPO₄ |

| Molar Mass | 105.78 g/mol |

| Solubility in Water | Amorphous form is soluble; crystalline form is insoluble.[11][12] |

| Solubility in Acids | Soluble in concentrated acids.[2] |

| Thermal Stability | Excellent thermal stability, with a decomposition temperature of around 1100°C.[2] It evaporates above 1450 °C.[4] |

| Chemical Stability | Chemically stable and resistant to acids and alkalis.[2] |

| Catalytic Activity | Acts as a catalyst for dehydration and other organic synthesis reactions.[4] |

Experimental Protocols

The characterization of this compound typically involves a suite of analytical techniques to determine its structural, morphological, and spectroscopic properties. Below are detailed methodologies for key experiments.

Powder X-ray Diffraction (XRD) for Crystal Structure Analysis

Objective: To identify the crystalline phases of BPO₄ and determine its lattice parameters.

Methodology:

-

Sample Preparation: The BPO₄ sample is finely ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.[13] A small amount of the powder (typically 10-20 mg) is then mounted onto a sample holder.[14] For small sample quantities, a low-background sample holder, such as a zero-diffraction silicon plate, is used.[15] The surface of the powder should be flat and level with the surface of the sample holder.[15]

-

Instrument Setup: A powder X-ray diffractometer with a copper (Cu Kα, λ = 1.5406 Å) or other suitable X-ray source is used. The instrument is typically operated in a Bragg-Brentano parafocusing geometry.[16]

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°) with a defined step size and dwell time. The sample holder is often rotated during the measurement to improve particle statistics.[16]

-

Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions and intensities. Phase identification is performed by comparing the experimental pattern with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). Lattice parameters are refined using appropriate software.

Scanning Electron Microscopy (SEM) for Morphological Characterization

Objective: To visualize the particle size, shape, and surface morphology of the BPO₄ sample.

Methodology:

-

Sample Preparation: A small amount of the BPO₄ powder is mounted on an aluminum stub using double-sided carbon tape. To prevent charging of the sample by the electron beam, a thin conductive coating (e.g., gold, palladium, or carbon) is applied to the sample surface using a sputter coater.

-

Instrument Setup: A scanning electron microscope is used. The accelerating voltage is typically set between 5 and 20 kV, depending on the sample's conductivity and the desired resolution.

-

Imaging: The electron beam is focused and scanned across the sample surface. Secondary electrons (SE) are detected to provide topographical information, while backscattered electrons (BSE) can be used to obtain compositional contrast.[17] Images are captured at various magnifications to observe the overall morphology and fine surface details.

-

Elemental Analysis (Optional): Energy-dispersive X-ray spectroscopy (EDS or EDX) can be used in conjunction with SEM to determine the elemental composition of the sample.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Objective: To identify the functional groups present in the BPO₄ sample by analyzing its vibrational modes.

Methodology:

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the finely ground BPO₄ sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the mid-infrared region.[18] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[18]

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the BPO₄ powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal.[19] This method requires minimal sample preparation.[19]

-

Instrument Setup: A Fourier-transform infrared spectrometer is used. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is collected first.

-

Data Collection: The sample is placed in the infrared beam, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting infrared spectrum shows absorption bands corresponding to the vibrational modes of the B-O and P-O bonds within the BPO₄ structure.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

References

- 1. Biocompatibility of functionalized this compound (BPO4) nanoparticles for boron neutron capture therapy (BNCT) application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mintchem this compound(BPO4) Suppliers, Exporters | HEAVEN [m.heavenmaterials.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. OPG [opg.optica.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. irbiscorp.spsl.nsc.ru [irbiscorp.spsl.nsc.ru]

- 11. researchgate.net [researchgate.net]

- 12. chembk.com [chembk.com]

- 13. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 14. nf-itwg.org [nf-itwg.org]

- 15. mcgill.ca [mcgill.ca]

- 16. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 17. Scanning Electron Microscopy | Materials Science | NLR [nrel.gov]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. jascoinc.com [jascoinc.com]

Boron Phosphate (CAS No. 13308-51-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of boron phosphate (B84403) (BPO₄), an inorganic compound with the CAS number 13308-51-5. It covers the synthesis, physicochemical properties, structural characteristics, and key applications of boron phosphate, with a particular focus on its utility in catalysis and materials science. Detailed experimental protocols for its preparation and characterization are provided, alongside a summary of its toxicological profile and safety precautions. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Introduction

This compound (BPO₄) is a white, infusible solid inorganic compound that has garnered significant interest due to its versatile applications.[1] It serves as a solid acid catalyst in a variety of organic reactions, a flame retardant, a component in the synthesis of specialty glasses and ceramics, and a source of phosphate for solid-state exchange reactions to produce metal phosphates.[2][3] Its unique properties, including high thermal stability, stem from its structure composed of tetrahedrally linked borate (B1201080) and phosphate groups.[4][5] This guide aims to consolidate the technical information available on this compound to facilitate its use in research and development.

Physicochemical and Structural Properties

This compound's properties can vary depending on its method of preparation, which influences its crystallinity.[6] The amorphous form is generally a white powder, while heating at high temperatures (around 1000 °C) yields a microcrystalline product.[1]

Quantitative Data

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Citations |

| Molecular Formula | BPO₄ | [1] |

| Molar Mass | 105.78 g/mol | [1] |

| CAS Number | 13308-51-5 | [1] |

| Appearance | White amorphous powder or microcrystalline solid | [1] |

| Density | 2.52 g/cm³ | [1][3] |

| Melting Point | Infusible; evaporates above 1450 °C | [1][5] |

| Solubility | Insoluble in water (crystalline form) | [3] |

Crystal Structure

Under ambient pressure, this compound possesses a crystal structure that is isomorphous with β-cristobalite.[2] When subjected to high pressure, it transitions to a form isomorphous with α-quartz.[2] The structure consists of a three-dimensional network of alternating, vertex-sharing [BO₄] and [PO₄] tetrahedra.[4]

Synthesis and Characterization

The most common method for synthesizing this compound is the reaction between boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[1] However, other methods have also been reported.[1]

Experimental Protocols

This protocol describes a general method for the synthesis of this compound, which can be adapted to produce either amorphous or crystalline forms based on the calcination temperature.

Materials:

-

Boric acid (H₃BO₃), analytical grade

-

Phosphoric acid (H₃PO₄), 85% aqueous solution, analytical grade

-

Deionized water

-

Platinum or high-purity alumina (B75360) crucible

-

Muffle furnace

-

Drying oven

Procedure:

-

Mixing of Reagents: In a platinum or alumina crucible, thoroughly mix equimolar amounts of boric acid and phosphoric acid. The reaction can be initiated even at room temperature, but heating is required for completion and to control the final product's properties.[2][4]

-

Drying: Place the crucible in a drying oven at a temperature between 80 °C and 150 °C to slowly remove the bulk of the water. This initial low-temperature treatment typically yields a white amorphous powder.[1]

-

Calcination: Transfer the crucible to a muffle furnace for calcination.

-

For amorphous this compound , heat the mixture at temperatures ranging from 300 °C to 800 °C for 1 to 3 hours.[6][7]

-

For crystalline this compound , increase the temperature to 1000-1200 °C and maintain for at least 2 hours.[1] This process converts the amorphous powder into a microcrystalline product.[1]

-

-

Cooling and Storage: After calcination, allow the crucible to cool to room temperature in a desiccator to prevent moisture absorption. The resulting this compound should be stored in a tightly sealed container.

X-Ray Diffraction (XRD):

-

Purpose: To determine the crystallinity and phase purity of the synthesized this compound.

-

Methodology: A powdered sample of the synthesized material is analyzed using a powder X-ray diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 10-80 degrees. The resulting diffraction pattern is then compared to standard reference patterns for this compound (e.g., JCPDS card no. 72-1323). Amorphous samples will show a broad halo, while crystalline samples will exhibit sharp diffraction peaks. The most intense peak for crystalline BPO₄ is typically observed around a d-spacing of 3.617 Å.[8]

Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present and confirm the formation of the B-O-P network.

-

Methodology: An IR spectrum of the sample is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 400-4000 cm⁻¹. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Characteristic Bands:

-

A broad absorption band between 2500-3700 cm⁻¹ in low-temperature synthesized samples indicates the presence of O-H groups from residual water.[2]

-

Bands around 1085 cm⁻¹ and 930 cm⁻¹ are characteristic of the B-O-P asymmetric stretching vibrations.

-

Deformation absorption bands for O-B-O and O-P-O groups appear around 620 cm⁻¹ and 550 cm⁻¹, respectively.[2] As the synthesis temperature increases and the material becomes more crystalline, these bands may split.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To probe the local environment of boron and phosphorus atoms.

-

Methodology: Solid-state ¹¹B and ³¹P MAS (Magic Angle Spinning) NMR are powerful techniques for characterizing borophosphates.[9] Due to the quadrupolar nature of the boron nuclei (¹⁰B and ¹¹B), ¹¹B NMR signals are often broad.[10] It is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.[10]

-

Expected Resonances: The chemical shifts in ¹¹B NMR can distinguish between three- and four-coordinate boron, with the latter being predominant in BPO₄.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and characterization of this compound.

Applications in Research and Development

Catalysis

This compound is a well-established solid acid catalyst, particularly for dehydration reactions in organic synthesis, such as the conversion of alcohols to alkenes.[1][11] Its catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on its surface.[1]

The dehydration of secondary and tertiary alcohols over solid acid catalysts like this compound typically proceeds via an E1 mechanism, involving the formation of a carbocation intermediate.[1][12] For primary alcohols, an E2 mechanism is more likely to avoid the formation of an unstable primary carbocation.[1][12]

Catalytic Cycle for Alcohol Dehydration (E1 Mechanism):

Caption: Catalytic cycle for the E1 dehydration of an alcohol using this compound.

Flame Retardancy

This compound is utilized as a low-cost and low-toxicity flame retardant additive in various polymers.[5] Its mechanism of action involves both gas phase and condensed phase effects. Upon heating, it can catalyze the pyrolysis of the polymer at lower temperatures, promoting the formation of a stable char layer that acts as a physical barrier to heat and mass transfer.[3][5] In some systems, it can also release water at high temperatures, which dilutes flammable gases.[3]

Drug Development and Biomedical Applications

While not a drug itself, this compound's catalytic properties are relevant to drug development through its use in the synthesis of organic intermediates. Furthermore, biocompatibility studies on this compound nanoparticles have been conducted, exploring their potential as boron carriers for Boron Neutron Capture Therapy (BNCT), a type of radiation therapy for cancer.[13] Functionalization of these nanoparticles, for instance with folic acid, has been shown to improve their uptake by tumor cells.[13]

Toxicology and Safety

A comprehensive understanding of the toxicological profile and safe handling procedures for this compound is crucial for researchers.

Toxicological Summary

The toxicology of this compound is primarily related to the effects of boron-containing compounds in general.

| Exposure Route | Effects | Citations |

| Inhalation | May cause irritation to the nose, throat, and upper respiratory tract. Studies on borate dusts show symptoms like dryness of the mouth, nose, or throat, and dry cough at elevated concentrations. | [14][15][16][17] |

| Oral | Acute ingestion of high doses of boron compounds can lead to gastrointestinal distress (vomiting, diarrhea), and in severe cases, systemic effects including renal injury and exfoliative dermatitis. | [14][18] |

| Dermal | Negligibly absorbed through intact skin. May cause mild irritation and redness. Absorption through damaged skin can be significant and may lead to toxicity. | [18][19] |

| Eye Contact | Causes eye irritation. | [14] |

| Chronic | Animal studies with high doses of borates have shown adverse reproductive and developmental effects. | [14][15][16][19] |

Safety and Handling

Standard laboratory safety practices should be followed when handling this compound.

| Aspect | Recommendation | Citations |

| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. If dust is generated, use a NIOSH-approved respirator. | [20] |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. | [20] |

| Handling | Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling. | [20] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [20] |

| Spill and Disposal | For spills, sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Dispose of in accordance with local, state, and federal regulations. | [20] |

Conclusion

This compound is a multifaceted inorganic compound with significant utility in both academic research and industrial applications. Its role as a robust solid acid catalyst and an effective flame retardant is well-documented. Emerging research into its biomedical applications, such as in BNCT, highlights its potential in the field of drug delivery and therapy. This guide provides essential technical data and protocols to support the safe and effective use of this compound by scientists and researchers.

References

- 1. Mechanism of dehydration explained [unacademy.com]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. CN100340485C - this compound preparation method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Boron-10 and boron-11 NMR references [pascal-man.com]

- 10. Boron NMR [chem.ch.huji.ac.il]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. byjus.com [byjus.com]

- 13. Biocompatibility of functionalized this compound (BPO4) nanoparticles for boron neutron capture therapy (BNCT) application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HEALTH EFFECTS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. researchgate.net [researchgate.net]

- 19. Borate health and safety | U.S. Borax [borax.com]

- 20. s.b5z.net [s.b5z.net]

A Deep Dive into Amorphous vs. Crystalline Boron Phosphate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Boron phosphate (B84403) (BPO₄), an inorganic compound synthesized from boric acid and phosphoric acid, presents a fascinating case study in the structure-property relationships of materials. Existing in both amorphous and crystalline forms, its utility spans a range of applications from catalysis to ceramics. For researchers, particularly in the pharmaceutical and materials science sectors, understanding the distinct characteristics of these two forms is crucial for leveraging their unique properties. While not a therapeutic agent itself, the chemistry of boron and phosphate moieties is of significant interest in drug development, with boron-containing compounds being explored as phosphate bioisosteres and for applications such as boron neutron capture therapy (BNCT). This technical guide provides an in-depth comparison of amorphous and crystalline boron phosphate, detailing their synthesis, structural differences, comparative properties, and relevant experimental protocols.

Synthesis and Structural Divergence

The primary route to both amorphous and crystalline this compound is the condensation reaction between boric acid (H₃BO₃) and phosphoric acid (H₃PO₄). The key determinant of the final form is the reaction temperature.

Amorphous this compound: Synthesis at lower temperatures, typically between 80°C and 200°C, results in a white, amorphous powder.[1] In this form, the constituent tetrahedral units of BO₄ and PO₄ lack long-range order, characteristic of amorphous materials.[2] This disordered structure results in a higher degree of flexibility and a more irregular surface.[2]

Crystalline this compound: Conversely, heating the reactants to higher temperatures, up to 1200°C, facilitates the formation of a microcrystalline solid.[1][3] Under atmospheric pressure, crystalline this compound adopts a structure isomorphous with β-cristobalite, where the boron and phosphorus atoms are arranged in a regular, repeating three-dimensional lattice.[3] This ordered arrangement imparts greater thermal stability and hardness to the material.[1]

Comparative Data Presentation

The distinct structural arrangements of amorphous and crystalline this compound give rise to significant differences in their physicochemical properties. The following tables summarize the key quantitative and qualitative differences.

| Property | Amorphous this compound | Crystalline this compound | References |

| Appearance | White powder | White microcrystalline solid | [1] |

| Structure | Disordered, no long-range order | Ordered, isomorphous with β-cristobalite | [2][3] |

| Solubility in Water | Soluble | Insoluble | [3] |

| Melting Point | No sharp melting point | Infusible, evaporates > 1450°C | [1] |

| Hardness | Softer | Harder | [4] |

| Physicochemical Property | Amorphous this compound | Crystalline this compound (SDD Scaffold) | References |

| BET Surface Area | Generally higher due to irregular structure (value not specified) | 44 m²/g | [5] |

| Pore Volume | Typically higher (value not specified) | 0.28 cm³/g | [5] |

| Surface Acidity | Higher density of medium acid sites reported for some amorphous catalysts | Lower density of medium acid sites | [6] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound. Below are protocols for key experiments.

Synthesis of Amorphous this compound

-

Materials: Boric acid (H₃BO₃), 85% Phosphoric acid (H₃PO₄).

-

Procedure:

-

Prepare an equimolar mixture of boric acid and phosphoric acid.[3]

-

Heat the mixture in a suitable vessel (e.g., a porcelain crucible) at a temperature between 80°C and 200°C.[1]

-

Maintain the temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete reaction.

-

The resulting white powder is amorphous this compound.

-

Allow the product to cool to room temperature in a desiccator to prevent moisture absorption.

-

Synthesis of Crystalline this compound

-

Materials: Boric acid (H₃BO₃), 85% Phosphoric acid (H₃PO₄).

-

Procedure:

-

Prepare an equimolar mixture of boric acid and phosphoric acid.[3]

-

Place the mixture in a high-temperature furnace.

-

Gradually heat the mixture to a temperature between 1000°C and 1200°C.[3]

-

Hold the temperature for at least 2 hours to promote crystallization.[1]

-

The resulting white solid is crystalline this compound.

-

Cool the furnace slowly to room temperature to obtain the microcrystalline product.

-

Characterization Techniques

X-ray Diffraction (XRD): XRD is the primary technique to distinguish between amorphous and crystalline forms.

-

Protocol:

-

A powdered sample of the synthesized this compound is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation).

-

The diffraction pattern is recorded over a range of 2θ angles.

-

-

Expected Results:

-

Amorphous BPO₄: A broad, diffuse halo in the XRD pattern, indicating the absence of long-range crystalline order.

-

Crystalline BPO₄: A series of sharp, well-defined peaks at specific 2θ values, corresponding to the crystal lattice planes of the β-cristobalite structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the chemical bonding within the material.

-

Protocol:

-

A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

The pellet is placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Expected Results:

-

Both forms will show characteristic absorption bands for B-O and P-O bonds.

-

Crystalline BPO₄: The absorption bands corresponding to the O-B-O and O-P-O deformation modes may show splitting, indicating a more ordered and defined local environment compared to the broad bands of the amorphous form.[3] Sharp peaks around 995 cm⁻¹ (BO₄ structure) and 665 cm⁻¹ (PO₄ vibrations) are indicative of short-range order.

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis: BET analysis is used to determine the specific surface area and pore size distribution of the material, which are critical for catalytic applications.

-

Protocol:

-

A known mass of the this compound sample is degassed under vacuum at an elevated temperature to remove adsorbed contaminants.

-

The sample is then cooled to liquid nitrogen temperature (77 K).

-

Nitrogen gas is introduced to the sample at a series of controlled pressures.

-

The amount of nitrogen adsorbed at each pressure is measured.

-

The BET equation is applied to the adsorption isotherm to calculate the specific surface area.

-

Applications with a Focus on Catalysis and Relevance to Drug Development

Both amorphous and crystalline this compound are effective solid acid catalysts, particularly for dehydration reactions. Their catalytic performance is influenced by their surface area and the nature and density of their acid sites.

Catalysis: Amorphous this compound, with its potentially higher surface area and a higher concentration of medium-strength acid sites, can exhibit superior catalytic activity in certain reactions, such as the dehydration of glycerol (B35011) to acrolein.[6] The disordered structure may provide more accessible active sites. Crystalline this compound, while potentially having a lower surface area, offers higher thermal and mechanical stability, which can be advantageous for high-temperature catalytic processes.[1]

Relevance to Drug Development:

While this compound is not directly used as a drug, its constituent elements and chemical functionalities are highly relevant to the pharmaceutical sciences.

-

Phosphate Mimicry: The phosphate group is ubiquitous in biological systems (e.g., in ATP, DNA, and phosphorylated proteins). Boron-containing compounds, such as boronic acids, are being investigated as bioisosteres for phosphates in drug design.[4] The tetrahedral geometry that boron can adopt is key to this mimicry.

-

Boron in Medicinal Chemistry: The unique chemistry of boron, including its Lewis acidity and ability to form reversible covalent bonds, has led to the development of several FDA-approved boron-containing drugs.

-

Biomaterials: Boron- and phosphate-based glasses and ceramics are being explored for biomedical applications, including bone regeneration, due to their biocompatibility and bioactivity.[7]

Conclusion

Amorphous and crystalline this compound, while chemically identical in composition, exhibit distinct structural and physical properties that dictate their performance in various applications. The amorphous form, synthesized at lower temperatures, is characterized by a disordered structure and higher solubility, which can be advantageous for certain catalytic reactions requiring high surface area and specific acid site densities. In contrast, the crystalline form, obtained through high-temperature treatment, offers superior thermal and mechanical stability due to its ordered lattice structure. For researchers and professionals in drug development, a thorough understanding of these materials provides a valuable foundation for exploring the broader potential of boron and phosphate chemistry in medicine and materials science. The detailed experimental protocols provided herein serve as a practical guide for the synthesis and characterization of these versatile materials.

References

- 1. Difference between amorphous and crystalline catalysts [eureka.patsnap.com]

- 2. universitywafer.com [universitywafer.com]

- 3. researchgate.net [researchgate.net]

- 4. Amorphous vs. Crystalline Materials - EAG Laboratories [eag.com]

- 5. researchgate.net [researchgate.net]

- 6. Acrolein production from glycerol dehydration over amorphous V–P–N–C catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waferpro.com [waferpro.com]

Thermal decomposition of boron phosphate

An In-depth Technical Guide to the Thermal Decomposition of Boron Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron phosphate (BPO₄) is an inorganic compound of significant interest due to its high thermal stability, catalytic activity, and utility as a flame retardant. This guide provides a comprehensive technical overview of the thermal behavior of this compound. It details its exceptional stability, decomposition pathways under specific reactive conditions, and the analytical methods used for its characterization. This document consolidates quantitative data, outlines detailed experimental protocols for synthesis and thermal analysis, and provides visual diagrams of key processes to serve as an essential resource for professionals in research and development.

Introduction

This compound (BPO₄) is a white, infusible solid synthesized from boric acid and phosphoric acid.[1][2] Structurally, it consists of a three-dimensional network of alternating, tetrahedrally coordinated boron and phosphorus atoms linked by shared oxygen atoms. This robust structure is responsible for its notable properties, including a high melting point and exceptional thermal stability.[3] While primarily used as a catalyst in organic synthesis, a flux in ceramics, and as a flame-retardant additive, its thermal properties are of fundamental importance.[3] This guide focuses specifically on the thermal decomposition characteristics of BPO₄, addressing its stability under inert atmospheres and its reactivity under specific conditions.

Thermal Stability and Decomposition Profile

Contrary to a typical decomposition pathway involving breakdown into constituent oxides, this compound is characterized by its remarkable thermal stability. Under inert conditions, it does not decompose but rather sublimes at very high temperatures.

2.1. General Thermal Behavior

Pure, crystalline this compound is a highly stable compound. It remains an infusible solid up to very high temperatures and is reported to sublime or vaporize without significant decomposition at approximately 1450 °C.[1][3] Thermogravimetric analysis (TGA) of crystalline BPO₄ typically shows a flat profile with no significant mass loss until the onset of sublimation.

However, the thermal behavior can be influenced by the material's crystallinity. Amorphous BPO₄, often synthesized at lower temperatures (e.g., 80-300 °C), can contain residual, chemically bound water.[1][4] Thermal analysis of such samples reveals endothermic events at lower temperatures corresponding to dehydration:

-

~90-155 °C: Desorption of physically adsorbed or surface-bound water.[4]

-

~210 °C: Release of chemically bound water from the amorphous structure.[4]

Slight mass loss at temperatures above this, but below sublimation, can sometimes be observed in samples that are not fully crystalline, which is attributed to the slow release of B₂O₃ and P₂O₅.[4]

2.2. Decomposition under Reactive Conditions

While stable on its own, BPO₄ can decompose under specific reactive conditions.

-

Reductive Decomposition: In the presence of a strong reducing agent such as magnesium metal, BPO₄ can undergo a highly exothermic self-propagating high-temperature synthesis (SHS) reaction to yield boron phosphide (B1233454) (BP) and magnesium oxide (MgO).[5] This process demonstrates the breaking of the B-O and P-O bonds under potent reducing conditions.

-

Catalytic Pyrolysis: When incorporated into polymer matrices as a flame retardant, BPO₄ acts as a solid acid catalyst. It can lower the pyrolysis temperature of the host polymer, promoting the formation of a stable, insulating char layer.[6] This is not a decomposition of BPO₄ itself, but rather its participation in the decomposition of the surrounding material.

-

Hydrolysis: Amorphous this compound is susceptible to hydrolysis and will decompose in water to its precursors, boric acid and phosphoric acid.[3] Crystalline forms are significantly more resistant to hydrolysis.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data related to the thermal properties of this compound.

Table 1: Key Thermal Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Sublimation Temperature | ~1450 °C | Sublimes without significant decomposition.[1][3] |

| Density | 2.52 g/cm³ | For crystalline BPO₄.[1] |

| Water Desorption (Amorphous) | 90 - 155 °C | Endothermic event corresponding to surface water loss.[4] |

| Bound Water Release (Amorphous) | ~210 °C | Endothermic event for chemically bound water.[4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and characterization of this compound.

4.1. Synthesis of this compound (from H₃BO₃ and H₃PO₄)

This protocol describes the most common laboratory-scale synthesis of BPO₄.

-

Reagent Preparation: Use an equimolar ratio of boric acid (H₃BO₃) and 85% phosphoric acid (H₃PO₄).

-

Mixing: In a ceramic mortar, thoroughly mix the reagents until a homogenous, translucent gel is formed. This may take up to 1 hour of manual grinding.[4]

-

Drying/Pre-heating: Transfer the gel to a platinum or high-purity alumina (B75360) crucible. Heat the mixture gently at 80-100 °C to drive off excess water until a dry solid is obtained.

-

Calcination: Place the crucible in a programmable muffle furnace. Heat the material to the desired temperature (e.g., 500 °C, 800 °C, or 1000 °C) for a specified duration (typically 1 to 3 hours) to achieve the desired crystallinity.[7][8]

-

Cooling and Storage: Allow the furnace to cool to room temperature. The resulting product is a white, solid BPO₄. Store the material in a desiccator to prevent moisture absorption, especially for amorphous samples.

4.2. Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for analyzing the thermal stability of BPO₄.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of the finely ground BPO₄ powder into a platinum or alumina TGA pan.

-

Experimental Conditions:

4.3. Differential Scanning Calorimetry (DSC)

This protocol is used to identify thermal transitions such as dehydration.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of the finely ground BPO₄ powder into an aluminum or alumina DSC pan.[12] Crimp the pan with a lid (a pinhole lid can be used if significant off-gassing is expected). Place an empty, sealed pan on the reference side.

-

Experimental Conditions:

Process and Pathway Visualizations

The following diagrams, generated using DOT language, illustrate key workflows and reaction pathways related to this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Formula [softschools.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. arxiv.org [arxiv.org]

- 6. Effects of Phosphorus and Boron Compounds on Thermal Stability and Flame Retardancy Properties of Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN1762805A - this compound preparation method - Google Patents [patents.google.com]

- 9. FAO AGRIS - Search [agris.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Experimental parameters of DSC | PPTX [slideshare.net]

- 13. Effect of Boron Addition on the Thermal, Degradation, and Cytocompatibility Properties of Phosphate-Based Glasses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Boron Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of boron phosphate (B84403) (BPO₄). It details the compound's solubility in various solvents, the critical factors influencing dissolution, and standardized experimental protocols for synthesis and analysis. The information is tailored for professionals in research, chemical sciences, and pharmaceutical development who utilize or study boron-containing compounds.

Executive Summary

Boron phosphate (BPO₄) is an inorganic compound whose solubility is not straightforward but is critically dependent on its polymorphic form, which in turn is dictated by its synthesis conditions.[1] It primarily exists in two forms: an amorphous state prepared at lower temperatures and a crystalline state obtained through high-temperature calcination.[1][2] The amorphous form is generally soluble in water, where it tends to hydrolyze, while the crystalline form is highly stable and insoluble in water, as well as in concentrated acids and bases.[1][3][4] This guide elucidates these properties, presenting available data and methodologies to enable precise application and study of this compound.

Solubility Profile of this compound

The dissolution behavior of this compound is fundamentally linked to its synthesis temperature. Low-temperature processes (room temperature to ~300°C) yield an amorphous, water-soluble powder, whereas high-temperature synthesis (500°C to 1200°C) results in a crystalline, insoluble material.[1]

Qualitative and Semi-Quantitative Solubility Data

Direct quantitative solubility data, such as a solubility product (Ksp), for this compound is scarce in the literature, likely due to its tendency to hydrolyze in aqueous media into boric acid and phosphoric acid.[4] However, extensive qualitative and descriptive data are available and summarized below.

Table 1: Solubility of this compound Forms in Various Solvents

| Solvent System | Amorphous BPO₄ (Low Temp. Synthesis) | Crystalline BPO₄ (High Temp. Synthesis) |

| Water (Cold) | Soluble, undergoes hydrolysis.[4] | Insoluble.[4][5][6] |

| Water (Boiling) | Fairly soluble.[1] | Insoluble.[1] |

| Acids (Dilute) | Soluble with decomposition. | Insoluble.[3] |

| Acids (Concentrated) | Soluble with decomposition. | Insoluble.[1] |

| Alkaline Solutions | Soluble with decomposition. | Insoluble, though shows high reactivity with molten alkali.[1][3] |

| Organic Solvents | Generally insoluble. | Insoluble. |

Factors Influencing Solubility

-

Synthesis Temperature and Crystallinity: This is the most critical factor. As the synthesis temperature increases, the material transitions from an amorphous powder to a microcrystalline solid.[1] This increased crystallinity renders the compound insoluble.[1]

-

pH: The solubility of this compound compounds has been shown to decrease with decreasing pH.

-

Hydrolysis: In aqueous solutions, amorphous this compound and its hydrates readily decompose into their constituent acids, boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[4] This reaction complicates simple equilibrium solubility measurements.

Dissolution Rate of Related Borophosphate Glasses

While data for pure BPO₄ is limited, studies on borophosphate glasses provide quantitative insights into dissolution kinetics. These materials, containing B-O-P linkages, serve as a useful proxy.

Table 2: Dissolution Rates of Borophosphate Glasses in Aqueous Media at 37°C

| Glass Composition (mol%) | Medium | Dissolution Rate (h⁻¹) | Reference |

| 16Na₂O-24CaO-60P₂O₅ (0% B₂O₃) | SBF | 7.0 x 10⁻³ | [7][8] |

| 16Na₂O-24CaO-20B₂O₃-40P₂O₅ | SBF | 2.0 x 10⁻⁵ | [7][8] |

| 16Na₂O-24CaO-60B₂O₃ (0% P₂O₅) | SBF | 2.3 x 10⁻² | [7][8] |

| SBF: Simulated Body Fluid |

These data show that the introduction and proportion of borate (B1201080) within the phosphate network dramatically alter the dissolution rate.[7][8]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing BPO₄ involves the reaction of boric acid and phosphoric acid.[9] The final properties of the BPO₄ are determined by the thermal treatment applied.

Protocol 3.1.1: Synthesis of Amorphous (Water-Soluble) this compound

-

Reactant Preparation: Prepare an equimolar mixture of boric acid (H₃BO₃) and 85% phosphoric acid (H₃PO₄).

-

Homogenization: Vigorously mix the reactants in a ceramic mortar until a clearly homogenous gel is obtained (approximately 1 hour).[1]

-

Reaction: Gently heat the mixture in a platinum crucible on a water bath or in an oven at a temperature between 80°C and 120°C.[1] Alternatively, evaporate a water solution of the mixed acids on a water bath.[1]

-

Product Collection: The resulting white, amorphous powder is collected. This form is fairly soluble in boiling water.[1]

Protocol 3.1.2: Synthesis of Crystalline (Water-Insoluble) this compound

-